molecular formula C14H18O6 B2739384 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid CAS No. 78647-52-6

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B2739384
CAS No.: 78647-52-6
M. Wt: 282.292
InChI Key: DPKYOILHCYHSCU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is a high-purity chemical compound of significant interest in medicinal chemistry and oncology research. This compound is structurally related to kusunokinin, a lignan derivative from Piper nigrum that demonstrates potent cytotoxic activity . Researchers are exploring its core value as a precursor or intermediate in the synthesis of novel anticancer agents, particularly for the development of kusunokinin derivatives . Its specific research value lies in its potential mechanism of action, which may involve inducing cell-cycle arrest and promoting apoptosis in cancer cell lines . Preliminary studies on related derivatives have shown exceptionally strong cytotoxicity against aggressive breast cancer cells (MDA-MB-468 and MDA-MB-231) and cholangiocarcinoma (bile duct cancer) cells (KKU-M213), with IC50 values in the low micromolar to nanomolar range, indicating high potency . Furthermore, such compounds have been reported to exhibit less toxicity to normal fibroblast cells (L-929) compared to the parent kusunokinin molecule, suggesting a potentially improved therapeutic window . This product is intended for research purposes such as bioactivity screening, mechanism-of-action studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYOILHCYHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC(=O)O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol. This is followed by the formation of a chloride derivative from 4-methoxy-4-oxobutanoic acid, which is then esterified with 3,4-dimethoxybenzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and benzyl moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Molar Mass (g/mol)
3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid Not explicitly listed C₁₅H₂₀O₇ 3,4-Dimethoxybenzyl, 4-methoxy-4-oxobutanoic acid 336.32 (calculated)
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid 862578-42-5 C₁₄H₁₈O₅ 3,4-Dimethoxyphenyl, 2,2-dimethyl-4-oxobutanoic acid 278.29 (calculated)
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid 143731-19-5 C₈H₁₄O₄ Methoxy, trimethyl-4-oxobutanoic acid 174.19
4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid Not explicitly listed C₁₂H₁₅NO₄ 4-Methoxybenzylamino, 4-oxobutanoic acid 237.26

Key Observations:

  • Functional Group Impact: The 4-oxobutanoic acid moiety in all compounds confers acidity (pKa ~3–4), but the addition of methoxy groups in the benzyl or phenyl rings (e.g., 3,4-dimethoxybenzyl) enhances lipophilicity and may influence bioavailability .

Pharmacological and Industrial Relevance

  • 4-Methoxy-2,4-dioxobutanoic acid: Simpler analogs like this are often intermediates in fine chemical synthesis, contrasting with the more complex benzyl-substituted derivatives .

Q & A

Basic: What are the key considerations for synthesizing 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid with high purity?

Methodological Answer:
The synthesis of this compound requires careful control of reaction conditions and purification steps. For example, intermediates like 4-methoxy-4-oxobutanoic acid must be thoroughly dried to avoid methanol residues, which can interfere with subsequent reactions. Methanol detection can be achieved via 1^1H NMR (δ 3.68 ppm for OCH3_3 groups) . Multi-step syntheses often involve:

  • Protection/deprotection strategies for functional groups (e.g., methoxy and benzyl moieties).
  • Solvent selection (e.g., anhydrous dichloromethane or THF) to minimize side reactions.
  • Chromatographic purification (e.g., silica gel column chromatography) to isolate the final product.
    Advanced intermediates should be verified using HPLC and NMR to ensure purity before proceeding .

Basic: Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • 1^1H and 13^{13}C NMR : To confirm substituent positions (e.g., methoxy groups at δ 3.6–3.8 ppm, aromatic protons in the dimethoxybenzyl group) and backbone structure .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H20_{20}O6_6 for the target compound).
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and hydroxyl (OH) bands if present.
    Cross-referencing with PubChem or NIST data ensures accuracy .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C to avoid hydrolysis of ester/ketone groups.
  • Handling : Use gloves and protective eyewear to prevent skin/eye contact. Avoid exposure to moisture or strong bases, which may cleave methoxy/benzyl groups .
  • Stability testing : Monitor via periodic NMR or HPLC to detect decomposition (e.g., ester hydrolysis).

Advanced: How do the electronic effects of the 3,4-dimethoxybenzyl group influence the compound’s reactivity?

Methodological Answer:
The electron-donating methoxy groups on the benzyl ring enhance resonance stabilization, directing electrophilic substitution reactions to specific positions. For example:

  • Nucleophilic attacks on the ketone group (4-oxobutanoic acid moiety) may be hindered due to steric and electronic effects from the dimethoxybenzyl substituent.
  • Reactivity in cross-coupling reactions : The benzyl group’s electron-rich nature could facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if boronic acid derivatives are synthesized .
    Computational studies (DFT) can model charge distribution to predict reaction sites .

Advanced: What methodologies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Data reconciliation : Compare experimental 1^1H NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian software). Discrepancies may arise from solvent effects or conformational flexibility.
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects not captured in simulations.
  • Dynamic NMR : Detects rotameric equilibria or tautomerism in solution that static models miss .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalyst optimization : For example, employ Lewis acids (e.g., BF3_3-OEt2_2) to activate carbonyl groups in condensation steps.
  • Temperature control : Maintain reactions between 25–80°C to balance kinetics and side-product formation .
  • Workflow table :
StepKey ParametersYield Optimization Strategy
BenzylationSolvent: DMF, 60°CUse excess 3,4-dimethoxybenzyl chloride
EsterificationCatalyst: H2_2SO4_4, refluxRemove water via Dean-Stark trap
PurificationColumn chromatography (hexane:EtOAc)Gradient elution to separate polar byproducts

Advanced: What are the biological implications of structural modifications to this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify the benzyl or methoxy groups to assess effects on bioactivity (e.g., enzyme inhibition). For example, replacing methoxy with hydroxy groups may alter solubility and binding affinity.
  • Metabolic stability assays : Incubate derivatives with liver microsomes to evaluate oxidative degradation.
  • In silico docking : Predict interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

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